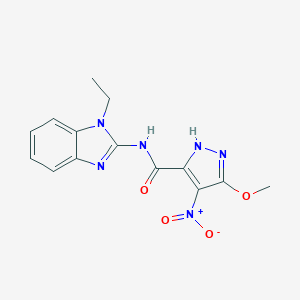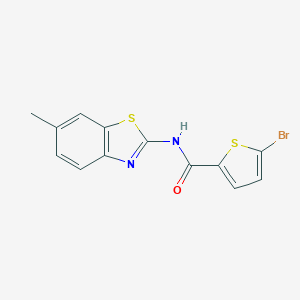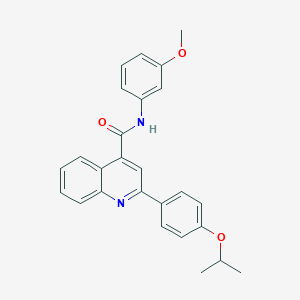![molecular formula C27H23BrN2O3 B451712 BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B451712.png)
BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C₂₇H₂₃BrN₂O₃. This compound is known for its unique structure, which includes a quinoline ring system substituted with a bromine atom and a phenyl group, linked to a benzoate ester. The compound’s molecular weight is approximately 503.39 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the formation of the amide bond between the quinoline derivative and 4-aminobenzoic acid. This can be achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Finally, the esterification of the carboxylic acid group with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with DNA and enzymes, leading to the inhibition of DNA replication and enzyme activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate
- Butyl 4-{[(6-fluoro-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate
- Butyl 4-{[(6-iodo-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate
Uniqueness
BUTYL 4-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C27H23BrN2O3 |
|---|---|
Peso molecular |
503.4g/mol |
Nombre IUPAC |
butyl 4-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H23BrN2O3/c1-2-3-15-33-27(32)19-9-12-21(13-10-19)29-26(31)23-17-25(18-7-5-4-6-8-18)30-24-14-11-20(28)16-22(23)24/h4-14,16-17H,2-3,15H2,1H3,(H,29,31) |
Clave InChI |
DISRPYUESUUXEC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B451633.png)

![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B451640.png)
![Isopropyl 4-(2,5-dimethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451642.png)
![N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451643.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-iodobenzamide](/img/structure/B451644.png)
![Methyl 6-methyl-2-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451646.png)
![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile](/img/structure/B451647.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-iodobenzamide](/img/structure/B451649.png)
![methyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B451651.png)
![4-chlorophenyl 3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]benzyl ether](/img/structure/B451652.png)
